molecular formula C18H19N3O3S B2945285 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 712345-38-5

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2945285
CAS No.: 712345-38-5
M. Wt: 357.43
InChI Key: ULFFECNMOAPKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a morpholine-4-sulfonyl group, and a benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Morpholine-4-sulfonyl Group: This step involves the reaction of the benzodiazole derivative with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and morpholine-4-sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the benzyl and morpholine-4-sulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-1,3-benzodiazole: Lacks the benzyl and morpholine-4-sulfonyl groups.

    2-methyl-1H-1,3-benzodiazole: Contains a methyl group instead of a benzyl group.

    1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole: Lacks the benzyl group.

Uniqueness

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and morpholine-4-sulfonyl groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

4-(2-benzylbenzimidazol-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-25(23,20-10-12-24-13-11-20)21-17-9-5-4-8-16(17)19-18(21)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFFECNMOAPKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 2
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 4
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 5
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 6
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.